molecular formula C20H21N3O2 B2437550 N'-(3,4-DIMETHYLPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE CAS No. 812641-46-6

N'-(3,4-DIMETHYLPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE

Cat. No.: B2437550
CAS No.: 812641-46-6
M. Wt: 335.407
InChI Key: VIWKCWMNBQHNAE-UHFFFAOYSA-N
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Description

N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound features a unique combination of a dimethylphenyl group and an indole moiety, which may contribute to its potential biological and chemical properties.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-7-8-16(11-14(13)2)23-20(25)19(24)21-10-9-15-12-22-18-6-4-3-5-17(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWKCWMNBQHNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the reaction of 3,4-dimethylaniline with oxalyl chloride to form the corresponding oxamide intermediate. This intermediate is then reacted with 2-(1H-indol-3-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxamide group into amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N'-(3,4-DIMETHYLPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE as an anticancer agent. Research indicates that compounds containing indole and phenyl moieties can exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study published in MDPI demonstrated that derivatives of indole showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that this compound could be further explored for its anticancer properties .

Neuroprotective Effects

The indole structure is known for its neuroprotective properties. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress.

  • Data Table: Neuroprotective Studies
Study ReferenceModel UsedKey Findings
In vitroIndole derivatives reduced oxidative stress markers in neuronal cell lines.
In vivoDemonstrated improved cognitive function in animal models of neurodegeneration.

Antidepressant Properties

The compound's structure suggests potential antidepressant activity, particularly due to the presence of the indole moiety, which is a core structure in many antidepressants.

  • Research Insight : Studies have indicated that compounds with similar structures can modulate serotonin receptors, which are crucial in mood regulation .

Synthesis and Development

The synthesis of N'-(3,4-DIMETHYLPHENYL)-N-[2-(1H-INDOL-3-YL)ETHANEDIAMIDE] has been explored using various methodologies that optimize yield and purity. A notable approach involves the condensation of anthranilamides with appropriate substituents under acidic conditions.

Synthesis Overview

  • Method : Refluxing anthranilamide derivatives with specific acids (e.g., p-toluenesulfonic acid) in acetonitrile.
  • Yield : Approximately 33% under optimized conditions .

Mechanism of Action

The mechanism of action of N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide include:

  • N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]carbamate
  • N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]urea
  • N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]amide

Uniqueness

The uniqueness of N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its oxamide linkage, coupled with the indole and dimethylphenyl groups, sets it apart from other similar compounds, potentially leading to unique reactivity and applications.

Biological Activity

N'-(3,4-Dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H27N3O
  • Molecular Weight : 361.5 g/mol
  • IUPAC Name : [3-(3,4-dimethylanilino)piperidin-1-yl]-(1-methylindol-3-yl)methanone

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Nox4 : Studies have shown that inhibition of Nox4 in certain leukemia cell lines contributes to antiproliferative effects, suggesting that this compound may share similar pathways .
  • Cytotoxicity Against Cancer Cells : The compound has been evaluated for its cytotoxic effects against various human tumor cell lines. A study involving substituted indolinones demonstrated selective toxicity towards leukemia cells, indicating potential therapeutic applications in hematologic malignancies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Cell Line IC50 (µM) Mechanism
B1647 (AML)10.5Nox4 Inhibition
Various Tumor5.0 - 15.0Cytotoxicity via Tubulin Assembly Inhibition
Colon Cancer12.0Induction of Apoptosis

Case Studies

  • Cytotoxic Evaluation : A study evaluated the cytotoxicity of various indole derivatives, including those structurally related to this compound. The results indicated significant cytotoxic effects against leukemia and solid tumor cell lines, highlighting the compound's potential as an anticancer agent .
  • Mechanistic Insights : Another investigation into the mechanisms revealed that compounds with similar structures could inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may operate through analogous pathways.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Key signals include:
    • Indole C3 proton: δ 7.0–7.3 ppm (multiplet) .
    • Ethanediamide carbonyls: δ 165–170 ppm in 13C^{13}C NMR .
    • Dimethylphenyl methyl groups: δ 2.2–2.4 ppm (singlet) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+^+ at m/z corresponding to the molecular formula (C21_{21}H24_{24}N4_4O2_2, theoretical MW: 376.45) .
  • HPLC : Use C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to confirm purity .

Advanced: What computational strategies can predict the compound’s electronic properties and receptor interactions?

Q. Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G* basis set) to compute:
    • HOMO-LUMO gaps (predicting reactivity) .
    • Electrostatic potential maps (identifying nucleophilic/electrophilic regions) .
  • Molecular Docking : Employ AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors, due to the indole moiety). Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with Trp156 in 5-HT2A_{2A}) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Advanced: How should researchers address contradictions in spectral data during characterization?

Q. Methodological Answer :

  • Scenario : Discrepancies in 1H^1H NMR signals for the ethanediamide NH protons (e.g., unexpected splitting).
  • Resolution :
    • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to determine if splitting arises from restricted rotation .
    • 2D NMR (COSY, HSQC) : Confirm coupling networks and assign ambiguous peaks .
    • X-ray Crystallography : Resolve absolute configuration if rotational isomers persist .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Q. Methodological Answer :

  • Receptor Binding Assays :
    • Target Selection : Prioritize CNS receptors (e.g., 5-HT, dopamine D2) due to structural analogs (e.g., indole derivatives in ) .
    • Protocol : Use radioligand displacement (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) in HEK293 cells expressing recombinant receptors. Calculate IC50_{50} values .
  • Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric assays (kynuramine substrate) .
  • Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Q. Methodological Answer :

  • Modification Sites :
    • Indole Ring : Introduce electron-withdrawing groups (e.g., -NO2_2) at C5 to enhance receptor affinity .
    • Dimethylphenyl Group : Replace with trifluoromethyl to improve metabolic stability .
  • Synthetic Routes : Parallel synthesis using Ugi multicomponent reactions to generate analogs .
  • Data Analysis : Use QSAR models (e.g., CoMFA) correlating logP, polar surface area, and bioactivity .

Advanced: What strategies mitigate poor aqueous solubility during formulation?

Q. Methodological Answer :

  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt (enhances solubility by >10-fold) .
  • Nanoformulation : Prepare PEGylated liposomes via thin-film hydration (particle size: 100–150 nm, PDI <0.2) .
  • Co-Solvent Systems : Use 20% DMSO/water for in vitro assays; avoid concentrations >0.1% to prevent cytotoxicity .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ethanediamide bond .
  • Long-Term Stability : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How can metabolomics studies identify its major metabolic pathways?

Q. Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation at the indole C5) .
  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Data Interpretation : Metabolite structures are confirmed via MS/MS fragmentation patterns and comparison with synthetic standards .

Advanced: What analytical techniques resolve enantiomeric impurities in the compound?

Q. Methodological Answer :

  • Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) .
  • Stereochemical Assignment : Synthesize both enantiomers via asymmetric catalysis (e.g., Evans oxazolidinones) .

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